molecular formula C23H23NO4 B2812615 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.5]octane-1-carboxylic acid CAS No. 2137662-34-9

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.5]octane-1-carboxylic acid

Cat. No. B2812615
M. Wt: 377.44
InChI Key: FINYOQCZMKHUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.5]octane-1-carboxylic acid” is a type of amino acid derivative . It has a molecular weight of 349.39 . The IUPAC name for this compound is 5-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H19NO4/c23-19(24)18-9-21(18)11-22(12-21)20(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,24) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been pivotal in the synthesis of novel structures, such as 1-amino-2-aryl(alkyl)-cyclopropanecarboxylic acids, through reactions involving Meldrum's acid derivatives and dimethylsulfoxonium methylide (Izquierdo et al., 1985). Additionally, it has facilitated the synthesis of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity (Odagiri et al., 2013).

Material Science and Nanotechnology

In material science, N-fluorenyl-9-methoxycarbonyl-protected amino acids, related to the compound in discussion, have been used as surfactants for carbon nanotubes. These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions, demonstrating the compound's utility in nanotechnology (Cousins et al., 2009).

Anticonvulsant Activity

The compound has also been a precursor in the synthesis of derivatives with anticonvulsant activity. Research has shown that certain derivatives exhibit significant activity in models of epilepsy (Obniska et al., 2006).

Corrosion Inhibition

In the context of corrosion protection, derivatives of the compound have been investigated for their efficacy as inhibitors for mild steel in acidic environments. These studies indicate potential for application in industrial corrosion prevention (Chafiq et al., 2020).

Peptide Synthesis

Moreover, the compound has contributed to advancements in peptide synthesis, offering a novel reagent for the preparation of Fmoc-amino acids free from impurities resulting from Lossen rearrangement, which is crucial for peptide research and pharmaceutical development (Rao et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be handled with care to avoid these potential hazards.

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)20-12-23(20)10-5-11-24(14-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINYOQCZMKHUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C(=O)O)CN(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.5]octane-1-carboxylic acid

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